2-Diphenylaminoethanol
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 2-Diphenylaminoethanol involves various chemical reactions. For example, the synthesis of a Schiff base derivative was achieved with good yield using recrystallization techniques . Similarly, the reaction of (2-pyridylamino)diphenylborane with aldehydes and ketones indicates that this compound could potentially be synthesized through reactions involving amines and carbonyl groups . The synthesis of 2-amino-2(diphenylamino)-propane-1,3-diol from 2-amino-2
bromo-1,3-propane diol with diphenylamine in alcohol also provides a method that could be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been studied using various techniques. The gas-phase electron diffraction study of 1,2-diphenylethane provides information on the geometrical parameters that could be similar to those of this compound . The crystal structure of 1,2-diphenoxyethane, which shares the diphenyl motif, offers insights into the possible conformational aspects of this compound .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to this compound show a range of reactivity. For instance, the reaction of (2-pyridylamino)diphenylborane with carbonyl compounds suggests that this compound may also undergo addition reactions with electrophiles . The synthesis of Schiff base derivatives and the study of their intermolecular interactions provide a basis for predicting the reactivity of this compound with various reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. The rose-like odor of 2-Phenylethanol suggests that this compound may also possess aromatic and olfactory properties . The crystal structure and molecular conformation studies of related compounds provide information on the potential solid-state properties of this compound . The synthesis and characterization of 2-amino-2`(diphenylamino)-propane-1,3-diol, including spectroscopic analysis, offer insights into the spectroscopic features that this compound may exhibit .
Scientific Research Applications
Antimicrobial Properties
2-Diphenylaminoethanol and its derivatives have shown potential as antimicrobial agents. A study highlighted the effectiveness of new chemicals containing two diphenylaminomethane groups, such as 1,2-bis[4-(3-methyl-alpha-aminobenzyl)phenoxy]ethane, in acting as fungicides and bactericides for agricultural or industrial purposes (Downs, 1972).
Neuropharmacological Research
In neuropharmacology, this compound has been explored for its effects on neuronal activity. A study found that it antagonizes inhibition induced by γ-aminobutyric acid on Deiters neurones, providing insights into its potential impact on cerebellar disfacilitation and spinal monosynaptic reflexes (Kee et al., 1975).
Asymmetric Oxidation Catalysis
The compound has been utilized in catalysis, specifically in the asymmetric oxidation of alkyl aryl sulfides. Chiral N-alkyl-1,this compound/titanium/water complexes showed promising results as efficient catalysts, influencing both reactivity and enantioselectivity in these reactions (Peng et al., 2003).
Fluorescence Imaging in Preclinical Studies
This compound, specifically in the form of DPBA (diphenylboric acid 2-aminoethyl ester), has been used in fluorescence imaging of flavonoids in preclinical studies. It provides a method to enhance the visibility of these compounds in microscopy, aiding in the investigation of their therapeutic potential (Ferrara & Thompson, 2019).
Synthesis of N-Substituted Derivatives
The synthesis of N-substituted-N-glycolyl-1,this compound derivatives from related compounds has been documented, expanding the range of potential applications in chemical synthesis and pharmaceutical research (Plumet et al., 1993).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that many similar compounds interact with various receptors, enzymes, ion channels, and transporters in the body
Mode of Action
This could involve binding to the target, causing a conformational change that results in a biological response . The specifics of this interaction and the resulting changes would depend on the nature of the target and the structure of 2-Diphenylaminoethanol.
Biochemical Pathways
It is known that many similar compounds can affect a variety of metabolic pathways, including those involved in the catabolism of carbohydrates, lipids, and proteins . The specific effects of this compound on these pathways would depend on its mode of action and its targets.
Pharmacokinetics
It is known that the pharmacokinetics of a compound can greatly impact its bioavailability and overall effect in the body
Result of Action
This could include changes in cellular signaling, metabolic activity, or other cellular processes .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific conditions within the body
properties
IUPAC Name |
2-(N-phenylanilino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQZETQFZHIYJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212497 | |
Record name | Diphenylaminoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6315-51-1 | |
Record name | 2-(Diphenylamino)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6315-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenylaminoethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6315-51-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenylaminoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(diphenylamino)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENYLAMINOETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XIJ0JJD9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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